molecular formula C20H19FN4O3S B6557959 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one CAS No. 1040651-54-4

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6557959
CAS No.: 1040651-54-4
M. Wt: 414.5 g/mol
InChI Key: KSAHGTNFJVWWCD-UHFFFAOYSA-N
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Description

The compound “2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a thiazole ring, a furan ring, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl, thiazole, furan, and piperazine rings would all contribute to the three-dimensional structure of the molecule. The presence of nitrogen, oxygen, and sulfur atoms would also likely result in a variety of polar and potentially hydrogen-bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups and rings could potentially allow for a variety of chemical reactions. For example, the amino group on the fluorophenyl ring could potentially undergo reactions like acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like the presence of polar functional groups, the size and shape of the molecule, and the types of intermolecular interactions it can form would all influence properties like solubility, melting point, and stability .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c21-14-3-5-15(6-4-14)22-20-23-16(13-29-20)12-18(26)24-7-9-25(10-8-24)19(27)17-2-1-11-28-17/h1-6,11,13H,7-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAHGTNFJVWWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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